molecular formula C17H16O2S B14233361 5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one CAS No. 823213-97-4

5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one

Cat. No.: B14233361
CAS No.: 823213-97-4
M. Wt: 284.4 g/mol
InChI Key: AFBWFVCGHCGFAH-UHFFFAOYSA-N
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Description

5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one is an organic compound that features a unique combination of a sulfanyl group and an oxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one typically involves the reaction of 4-methylbenzenethiol with 4-phenyloxolan-2-one under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfanyl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

823213-97-4

Molecular Formula

C17H16O2S

Molecular Weight

284.4 g/mol

IUPAC Name

5-(4-methylphenyl)sulfanyl-4-phenyloxolan-2-one

InChI

InChI=1S/C17H16O2S/c1-12-7-9-14(10-8-12)20-17-15(11-16(18)19-17)13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3

InChI Key

AFBWFVCGHCGFAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2C(CC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

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